8-Bromo-6-chloro-5-methoxyquinoline
Overview
Description
8-Bromo-6-chloro-5-methoxyquinoline is a heterocyclic organic compound that belongs to the quinoline family. This compound has garnered interest due to its potential therapeutic and environmental applications. The quinoline structure is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 8-Bromo-6-chloro-5-methoxyquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound . Another method includes the use of microwave-assisted synthesis, which offers a greener and more sustainable approach . Industrial production methods often involve the use of recyclable catalysts and solvent-free reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
8-Bromo-6-chloro-5-methoxyquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by heterogeneous cobalt oxide under mild conditions.
Reduction: Visible-light-mediated metallaphotoredox catalysis can be used for the chemoselective deoxygenation of N-heterocyclic N-oxides.
Substitution: The compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied for carbon–carbon bond formation.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing agents . Major products formed from these reactions often include substituted quinolines and other heterocyclic compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as an enzyme inhibitor and has been studied for its antibacterial and antineoplastic activities.
Medicine: It is being explored for its potential use in developing new therapeutic agents.
Industry: The compound’s unique properties make it suitable for use in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-5-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, thereby disrupting biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Bromo-6-chloro-5-methoxyquinoline can be compared with other quinoline derivatives such as:
6-Methoxyquinoline: Known for its use in direct fluorination reactions.
8-Bromoquinoline: Used in palladium-catalyzed coupling reactions.
6-Chloroquinoline: Commonly used in the synthesis of antimalarial drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-6-chloro-5-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-6-3-2-4-13-9(6)7(11)5-8(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVMREUPROERKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293007 | |
Record name | 8-Bromo-6-chloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236162-20-1 | |
Record name | 8-Bromo-6-chloro-5-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236162-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-chloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.